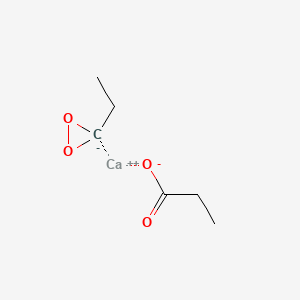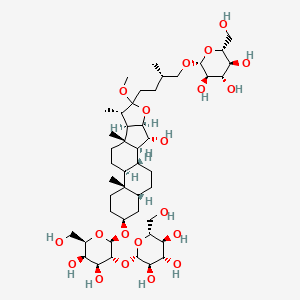
Timosaponin E2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Timosaponin E2 is a steroidal saponin compound primarily isolated from the rhizomes of Anemarrhena asphodeloides Bunge, a traditional Chinese medicinal plant. This compound is known for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Timosaponin E2 involves the extraction and purification from the rhizomes of Anemarrhena asphodeloides Bunge. The process typically includes the following steps:
Extraction: The dried rhizomes are ground into a fine powder and subjected to extraction using solvents such as methanol or ethanol.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques such as high-performance countercurrent chromatography (HPCCC) and liquid chromatography-mass spectrometry (LC-MS) are employed to ensure high purity and yield .
化学反応の分析
Types of Reactions: Timosaponin E2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
Timosaponin E2 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of steroidal saponins and their chemical properties.
Biology: Investigated for its role in cellular processes such as apoptosis, autophagy, and cell cycle regulation.
Medicine: Explored for its potential therapeutic effects in treating cancer, neurodegenerative diseases, and inflammatory conditions.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
作用機序
Timosaponin E2 exerts its effects through various molecular targets and pathways, including:
Apoptosis Induction: Activates pro-apoptotic proteins and inhibits anti-apoptotic proteins, leading to programmed cell death.
Autophagy Mediation: Modulates autophagy-related pathways, promoting the degradation of damaged cellular components.
Anti-inflammatory Effects: Inhibits key inflammatory mediators such as nuclear factor kappa B (NF-κB) and cyclooxygenase-2 (COX-2).
Neuroprotection: Protects neurons from oxidative stress and apoptosis by modulating signaling pathways such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway
類似化合物との比較
Timosaponin AIII: Known for its anti-cancer and anti-inflammatory properties.
Timosaponin BII: Exhibits neuroprotective and anti-inflammatory effects.
Sarsasapogenin: A steroidal sapogenin with anti-inflammatory and anti-cancer activities
Comparison: Timosaponin E2 is unique due to its specific molecular structure and the combination of pharmacological activities it exhibits. While Timosaponin AIII and Timosaponin BII share some similar properties, this compound has distinct effects on autophagy and apoptosis, making it a valuable compound for research and therapeutic applications .
特性
分子式 |
C46H78O20 |
|---|---|
分子量 |
951.1 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,3R,4R,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methoxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C46H78O20/c1-19(18-60-41-37(57)34(54)30(50)25(15-47)62-41)8-13-46(59-5)20(2)28-39(66-46)33(53)29-23-7-6-21-14-22(9-11-44(21,3)24(23)10-12-45(28,29)4)61-43-40(36(56)32(52)27(17-49)64-43)65-42-38(58)35(55)31(51)26(16-48)63-42/h19-43,47-58H,6-18H2,1-5H3/t19-,20-,21+,22-,23+,24-,25+,26+,27+,28-,29+,30+,31+,32-,33+,34-,35-,36-,37+,38+,39+,40+,41+,42-,43+,44-,45+,46?/m0/s1 |
InChIキー |
AEQCVAHITMFLIK-VOLDOWPRSA-N |
異性体SMILES |
C[C@H]1[C@H]2[C@H]([C@@H]([C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)O)OC1(CC[C@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)OC |
正規SMILES |
CC1C2C(C(C3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)O)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


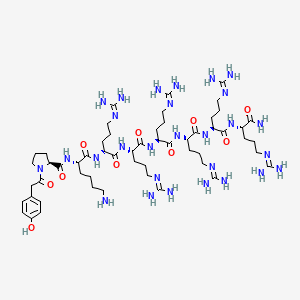


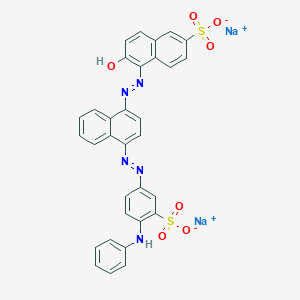
![(2S,3S,4S,5R,6S)-6-[4-[[2-[[(1S,2R)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-1-phenylpropoxy]carbonyl-methylamino]ethyl-methylcarbamoyl]oxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12383503.png)
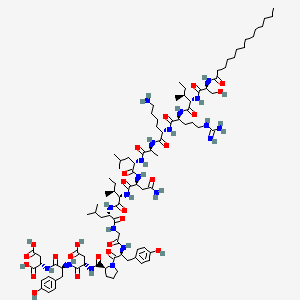
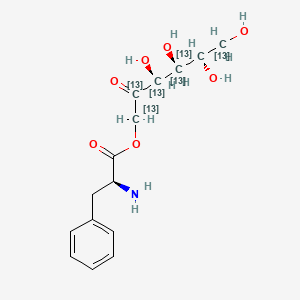

![2-cyclopentyl-4-[7-[10-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecoxy]quinazolin-4-yl]benzoic acid](/img/structure/B12383523.png)
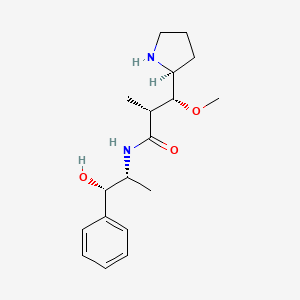


![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12383549.png)
